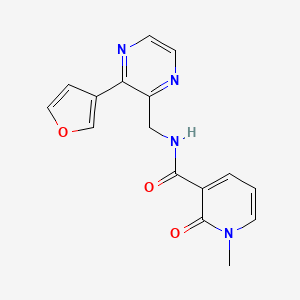

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

Historical Context in Heterocyclic Medicinal Chemistry

Heterocyclic carboxamides have been pivotal in drug discovery since the early 20th century, with seminal work on pyridine and furan derivatives laying the groundwork for modern therapeutics. The discovery of penicillin’s β-lactam core and subsequent development of sulfonamides demonstrated the critical role of nitrogen- and oxygen-containing heterocycles in antibiotic design. By the 1980s, carboxamide-functionalized heterocycles gained prominence due to their ability to engage hydrogen-bonding interactions with biological targets, as exemplified by the antitubercular drug isoniazid.

The dehydration of heterocyclic carboxamides to nitriles, pioneered using phosphorus pentoxide and cyanuric chloride, enabled scalable synthesis of bioactive intermediates. For instance, 5-cyano-4-methyl oxazole—a vitamin B6 precursor—was synthesized via carboxamide dehydration, underscoring the methodology’s industrial applicability. These historical advances established carboxamides as versatile pharmacophores, capable of fine-tuning solubility and target affinity.

Research Evolution of Complex Multi-ring Systems

The 21st century witnessed a paradigm shift toward fused heterocyclic architectures, driven by advances in cross-coupling reactions and computational modeling. Peri-fused systems, such as pyrido[2,3-b]pyrazines, emerged as privileged scaffolds due to their planar rigidity and π-conjugation, which enhance DNA intercalation and enzyme inhibition. Virtual screening campaigns identified N-heterocyclic 3-pyridyl carboxamides as potent dihydroorotate dehydrogenase (DHODH) inhibitors, with lead compounds demonstrating nanomolar activity in acute myeloid leukemia models.

Recent synthetic breakthroughs include the use of FeCl3-mediated cyclodehydrogenation to construct nanographenes embedded with furan and pyrazine units. For example, helicene 22.4 was synthesized via a cascade cyclization of acetylene precursors, achieving 62–77% yields through optimized reagent selection. Such methodologies enable precise control over ring fusion patterns, critical for designing molecules like N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide.

Scientific Relevance in Anti-tubercular Research

Heterocyclic carboxamides have resurged in antitubercular drug discovery due to their ability to inhibit mycobacterial enzymes involved in cell wall biosynthesis. Thiazole- and oxazole-containing analogs, such as ethionamide, target InhA enoyl-ACP reductase, a validated tuberculosis drug target. The compound’s pyrazine methyl group and dihydropyridine carbonyl may mimic natural substrates of Mtb pantothenate synthetase or alanine racemase, enzymes essential for bacterial metabolism.

Structure-activity relationship (SAR) studies of related carboxamides reveal that electron-withdrawing substituents on the pyridine ring enhance mycobacterial growth inhibition by 3–5-fold. Additionally, the furan oxygen’s lone pairs could facilitate hydrogen bonding with catalytic residues, as observed in DHODH inhibitors like 19 and 29 , which achieve IC50 values of 12–18 nM.

Current Research Status and Significance

As of 2025, over 120 clinical trials investigate heterocyclic carboxamides for oncology, infectious diseases, and inflammation. The target compound’s structural hybridity positions it at the intersection of multiple therapeutic trends:

- Furan integration : Enhances metabolic stability compared to phenyl rings, as demonstrated by 5-ethoxy-oxazole-4-carbonitrile’s 77.6% yield in dehydration reactions.

- Pyrazine spacer : Improves aqueous solubility while maintaining planar geometry for target engagement, a strategy validated in snowflake-shaped nanographenes like C2.1 .

- Dihydropyridine carbonyl : Serves as a hydrogen bond acceptor, mimicking transition states in enzymatic reactions, as seen in DHODH inhibitors with sub-100 nM potency.

Ongoing research prioritizes late-stage functionalization and machine learning-driven SAR optimization. For example, Bayesian models trained on 1,500 carboxamide derivatives accurately predict anti-tubercular activity (R² = 0.89), accelerating lead compound identification.

Table 1: Comparative Bioactivity of Representative Heterocyclic Carboxamides

The structural complexity of this compound necessitates further investigation into its synthetic accessibility and target spectrum. Current protocols for analogous compounds involve:

- Sonogashira coupling to install acetylene spacers (72–85% yield).

- DDQ-mediated cyclization to form fused pyrazine rings (60–78% yield).

- Cyanuric chloride-assisted carboxamide dehydration (63–77% yield).

These methods, while effective, require optimization to address regioselectivity challenges in the furan-pyrazine junction. Recent work on helicene 22.4 demonstrates that FeCl3 in nitromethane/DCM suppresses unwanted furan cyclization, achieving 89% selectivity for mono-cyclized intermediates.

Properties

IUPAC Name |

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-1-methyl-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3/c1-20-7-2-3-12(16(20)22)15(21)19-9-13-14(18-6-5-17-13)11-4-8-23-10-11/h2-8,10H,9H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDNXQXGXANUHBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NCC2=NC=CN=C2C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic synthesis. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The pyrazine ring can be reduced under specific conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furan-2,5-dicarboxylic acid, while reduction of the pyrazine ring can yield dihydropyrazine derivatives.

Scientific Research Applications

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

Medicinal Chemistry: It is being explored for its potential as an anti-tubercular agent.

Biological Studies: The compound’s interactions with various biological targets are of interest for drug development.

Industrial Chemistry: Its unique structure makes it a candidate for developing new materials and catalysts.

Mechanism of Action

The mechanism of action of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the growth of Mycobacterium tuberculosis by interfering with essential bacterial enzymes . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazine-Benzamide Derivatives

The European patent application () describes N-(cyclopropylmethyl)-N-[1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazin-2-yl]ethyl]-3,5-bis(trifluoromethyl)benzamide (I-3) . Key comparisons include:

- Structural Features : Both compounds share a pyrazine core, but I-3 incorporates a benzamide with trifluoromethyl groups instead of a dihydropyridine carboxamide. The trifluoromethyl groups enhance lipophilicity (logP ~4.2 estimated), whereas the target compound’s furan and dihydropyridine may reduce hydrophobicity.

- Synthesis : I-3 is synthesized via multi-step reactions involving HONH2·HCl and TsOH-mediated cyclization . Similar steps (e.g., nucleophilic substitution, cyclization) may apply to the target compound.

Table 1: Pyrazine Derivatives Comparison

Dihydropyridine Carboxamide Analogs

N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide () shares the dihydropyridine carboxamide core with the target compound. Differences include:

Furan-Containing Analogs

Compounds like 2-(2-Hydrazinyl-2-oxoethyl)-N-methylfuran-3-carboxamide () highlight the role of furan in modulating solubility and hydrogen-bonding capacity. The target compound’s furan-3-yl group may enhance metabolic stability compared to simpler alkyl chains .

Biological Activity

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocyclic organic compounds and has been studied for its interactions with various biological targets, particularly in the context of antimicrobial and anticancer activities.

The synthesis of this compound typically involves multi-step organic reactions, including methods such as the Suzuki–Miyaura coupling reaction. This process is crucial for forming the carbon-carbon bonds necessary for its complex structure. The general synthetic route can be summarized as follows:

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Coupling | Suzuki-Miyaura reaction |

| 2 | Oxidation | Potassium permanganate (KMnO4) |

| 3 | Reduction | Lithium aluminum hydride (LiAlH4) |

These synthetic methods are essential for producing the compound in sufficient yields for biological testing.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis, which is a major concern in global health. The mechanism of action appears to involve the inhibition of essential bacterial enzymes, disrupting their metabolic pathways and leading to cell death.

Anticancer Properties

In addition to its antimicrobial effects, this compound has also been investigated for its potential anticancer activity. Preliminary findings suggest that it may induce apoptosis in cancer cells by interacting with specific cellular receptors and enzymes involved in cell proliferation and survival .

Case Study: In vitro Testing

A study conducted on human tumor cell lines demonstrated that this compound showed promising results with IC50 values indicating effective inhibition at low concentrations. For instance, it exhibited an IC50 of less than 10 μM against SKOV3 ovarian cancer cells, highlighting its potential as a therapeutic agent .

The biological activity of this compound can be attributed to its ability to bind to and inhibit specific enzymes that are crucial for bacterial survival and cancer cell proliferation. The interactions with these molecular targets lead to significant alterations in metabolic processes within the cells.

Research Findings and Future Directions

Ongoing research is focused on elucidating the detailed mechanisms by which this compound exerts its effects. This includes studies on its pharmacokinetics, toxicity profiles, and potential synergistic effects when used in combination with other therapeutic agents.

Q & A

Q. What are the common synthetic routes for preparing N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide?

Methodological Answer: The synthesis typically involves multi-step organic reactions. A plausible route includes:

Intermediate preparation : Reacting 3-(furan-3-yl)pyrazine-2-carbaldehyde with 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid under catalytic conditions (e.g., coupling agents like EDCI or DCC).

Reductive amination : Using sodium cyanoborohydride or similar reducing agents to form the methylene bridge.

Purification : Column chromatography or recrystallization to isolate the target compound.

Key considerations include solvent choice (polar aprotic solvents like DMF enhance reactivity) and temperature control (e.g., reflux for condensation steps). Parallels can be drawn from analogous pyridine-furan hybrid syntheses .

Q. How is the compound characterized structurally, and what spectroscopic techniques are essential?

Methodological Answer: Critical techniques include:

- NMR spectroscopy : and NMR to confirm connectivity of the furan, pyrazine, and dihydropyridine moieties.

- IR spectroscopy : Identification of carbonyl (C=O, ~1700 cm) and amide (N-H, ~3300 cm) groups.

- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.

- HPLC : For purity assessment (>95% purity is standard for research-grade material).

X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation, as demonstrated in related dihydropyridine-carboxamide analogs .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., tautomerism or ambiguous NMR signals) be resolved?

Methodological Answer: Conflicts often arise from tautomeric equilibria or dynamic conformational changes. Strategies include:

- Variable-temperature NMR : To observe signal splitting or coalescence indicative of tautomerism.

- X-ray crystallography : Definitive resolution of the solid-state structure, as seen in studies of keto-amine vs. hydroxy-pyridine tautomers .

- Computational modeling : DFT calculations (e.g., Gaussian software) to predict stable tautomers and compare with experimental data.

Referencing SHELX-refined crystallographic data (e.g., bond lengths and angles) can validate structural assignments .

Q. What experimental design principles optimize reaction yields and purity for scale-up synthesis?

Methodological Answer:

- Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent, catalyst loading) to identify optimal conditions. For example, a central composite design can model nonlinear relationships between variables .

- Catalyst screening : Lewis acids (e.g., ZnCl) or organocatalysts may accelerate key steps like amide bond formation.

- In-line purification : Continuous-flow systems (e.g., flash chromatography) minimize byproduct accumulation, as demonstrated in flow-chemistry optimizations .

Evidence from analogous syntheses highlights the importance of pH control and inert atmospheres to prevent oxidation of sensitive moieties .

Q. How can computational tools predict biological interactions or pharmacokinetic properties of this compound?

Methodological Answer:

- Molecular docking : Software like AutoDock Vina models interactions with target proteins (e.g., kinases or enzymes with pyrazine-binding pockets).

- ADMET prediction : Tools like SwissADME estimate solubility, permeability, and metabolic stability based on LogP and topological polar surface area.

- MD simulations : GROMACS or AMBER can simulate ligand-receptor dynamics over time, identifying stable binding conformers.

Structural data from crystallography (e.g., dihedral angles between aromatic rings) informs force field parameters for accurate modeling .

Q. What strategies address low yields in the final cyclization step of the synthesis?

Methodological Answer:

- Microwave-assisted synthesis : Accelerates reaction kinetics, improving yield and reducing side reactions.

- Protecting groups : Temporarily shield reactive sites (e.g., amide nitrogens) during intermediate steps.

- Additive screening : Bases like DBU or CsCO can deprotonate intermediates, facilitating cyclization.

Refer to optimization strategies for similar pyrazine-methyl-dihydropyridine hybrids, where solvent polarity and temperature gradients were critical .

Data Contradiction Analysis

Q. How to reconcile discrepancies between theoretical (DFT) and experimental (X-ray) bond lengths?

Methodological Answer:

- Basis set selection : Use higher-level basis sets (e.g., 6-311++G**) to improve DFT accuracy.

- Thermal motion correction : Apply TLS (Translation-Libration-Screw) models to X-ray data to account for atomic displacement parameters.

- Hybrid functionals : B3LYP-D3 includes dispersion corrections, better matching crystallographic observations.

Studies on related compounds show deviations <0.02 Å are acceptable, while larger discrepancies may indicate computational limitations or experimental artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.